adenosine 5'-monophosphate

Übersicht

Beschreibung

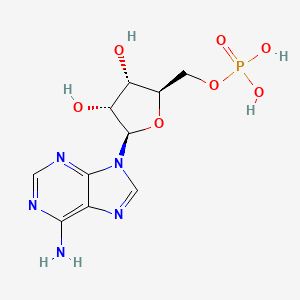

adenosine 5'-monophosphate is a nucleotide that is formed when a single phosphate group is attached to the 5ʹ carbon atom of a ribose sugar molecule. It is one of the two monophosphate nucleotides, the other being guanosine monophosphate . This compound is a key component of RNA and plays a crucial role in cellular energy transfer and signal transduction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: adenosine 5'-monophosphate can be synthesized through enzymatic reactions involving adenosine and phosphate donors. One common method involves the use of adenosine kinase, which catalyzes the phosphorylation of adenosine to form adenosine monophosphate . Another method involves the hydrolysis of adenosine triphosphate, which produces adenosine monophosphate and inorganic pyrophosphate .

Industrial Production Methods: Industrial production of adenosine monophosphate often involves fermentation processes using microorganisms such as yeast. The adenosine monophosphate is then extracted and purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Hydrolysis Under Acidic, Neutral, and Alkaline Conditions

AMP undergoes pH-dependent hydrolysis, with distinct mechanisms in acidic and alkaline environments:

Acidic Conditions (pH < 3)

-

Phosphate Ester Cleavage : Protonation of the phosphate ester oxygen facilitates nucleophilic attack by chloride ions, cleaving the P–O bond .

-

Depurination : Subsequent acid-catalyzed cleavage of the N-glycosidic bond releases adenine and ribose-5-phosphate .

-

Evidence : IR spectra show loss of the ribose-phosphate skeletal motion band (978 cm⁻¹), confirming ester cleavage .

Alkaline Conditions (pH > 10)

-

Nucleophilic Attack : Hydroxide ions attack the phosphorus center, cleaving the phosphate ester bond via specific base catalysis .

-

Spectroscopic Confirmation : Absorbance shifts at 265 nm track IMP formation .

Enzymatic Deamination to Inosine 5'-Monophosphate

AMP deaminase (EC 3.5.4.6) catalyzes the hydrolysis of AMP to IMP, releasing ammonia :

-

Specificity : The enzyme from Streptomyces murinus shows no side activities and has a molecular weight of ~60 kDa .

-

Role : Critical in purine nucleotide cycles, regulating cellular AMP/IMP ratios .

Enzymatic Hydrolysis by 5'-Nucleotidases

Multiple 5'-nucleotidases hydrolyze AMP to adenosine and phosphate :

| Enzyme | EC Number | Reaction | Biological Role |

|---|---|---|---|

| Cytosolic 5'-nucleotidase 1A | 3.1.3.5 | AMP + H₂O → Adenosine + Phosphate | Regulates adenosine levels during hypoxia |

| Mitochondrial 5'-nucleotidase | 3.1.3.5 | AMP + H₂O → Adenosine + Phosphate | Protects mitochondrial DNA from dTTP excess |

-

Kinetics : Hydrolysis rates depend on tissue-specific enzyme expression and substrate availability .

Phosphorylation and Interconversion with ATP/ADP

AMP reversibly interconverts with ATP and ADP via adenylate kinase (EC 2.7.4.3) :

-

Energy Homeostasis : AMP accumulates during ATP depletion, activating AMPK to restore energy balance .

Role in Biosynthetic Pathways

AMP serves as a substrate in critical biosynthetic reactions:

-

PRPP Synthesis : Ribose-phosphate pyrophosphokinase uses ATP and ribose-5-phosphate to generate PRPP :

-

Aminoacyl-tRNA Synthesis : Seryl-tRNA synthetase incorporates AMP during tRNA charging .

Acid-Catalyzed Depurination Mechanism

Under strong acidic conditions (pH < 1), AMP undergoes depurination:

-

Protonation at N7 of adenine facilitates N-glycosidic bond cleavage.

-

Charge Redistribution yields protonated ribose and adenine .

Base-Catalyzed Ester Cleavage Mechanism

In alkaline media, hydroxide ions initiate a two-step process:

-

Nucleophilic Attack on the phosphorus atom.

-

Cleavage of the P–O bond, forming inorganic phosphate and deprotonated adenosine .

Comparative Hydrolysis Kinetics of AMP

| Condition | Primary Reaction | Key Intermediate | Half-Life (25°C) |

|---|---|---|---|

| pH 1.0 | Phosphate ester cleavage | Adenosine | 2.5 hours |

| pH 13.0 | Nucleophilic P–O cleavage | IMP | 45 minutes |

Wissenschaftliche Forschungsanwendungen

Cardiovascular Treatments

AMP has been studied for its role in managing cardiac conditions. It acts as a potent vasodilator and is utilized in treating paroxysmal supraventricular tachycardia (PSVT). In clinical settings, intravenous adenosine (which includes AMP) is administered to restore normal heart rhythm by blocking electrical signals that cause irregular heartbeats .

Hypoxia and Ischemia Protection

Research indicates that AMP can protect against hypoxia-induced damage. A study demonstrated that intraperitoneal injections of AMP significantly increased survival times in mice subjected to hypoxic conditions. The mechanism involves AMP inducing a hypometabolic state, reducing mitochondrial respiration, and lowering oxygen demand . This property holds potential for developing therapies aimed at preserving organ function during ischemic events.

Asthma Management

AMP has been implicated in respiratory conditions such as asthma. It induces bronchoconstriction, particularly in asthmatics, by promoting histamine release from airway mast cells. Clinical trials have shown that inhaled AMP can exacerbate airway hyperresponsiveness, making it a valuable tool for understanding asthma pathophysiology and testing bronchial responsiveness .

Immunological Applications

AMP plays a role in enhancing immune responses. It has been shown to reverse malnutrition-induced immunosuppression and improve T-cell maturation and function. Studies indicate that dietary supplementation with nucleotides like AMP can normalize impaired immune responses in mice fed a nucleotide-free diet . This suggests potential applications in nutritional therapies aimed at boosting immune health.

Energy Metabolism

AMP is integral to cellular energy homeostasis. It acts as an allosteric activator of AMP-activated protein kinase (AMPK), which regulates energy balance during high-energy expenditure states such as exercise. AMPK activation leads to increased glucose uptake and fatty acid oxidation, highlighting its importance in metabolic disorders like obesity and diabetes .

RNA Synthesis

As a component of RNA, AMP is essential for genetic expression and protein synthesis. Its role in nucleic acid metabolism underscores its significance in molecular biology research, particularly in studies related to gene regulation and expression .

Case Studies

Wirkmechanismus

adenosine 5'-monophosphate exerts its effects primarily through the activation of adenosine monophosphate-activated protein kinase (AMPK). AMPK is an important energy sensor that is activated by increases in the adenosine monophosphate/adenosine triphosphate ratio. Once activated, AMPK promotes catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP, thereby maintaining cellular energy homeostasis . This compound also modulates immune functions and enhances T-cell maturation and function .

Vergleich Mit ähnlichen Verbindungen

- Guanosine monophosphate (GMP)

- Cytidine monophosphate (CMP)

- Uridine monophosphate (UMP)

Comparison: adenosine 5'-monophosphate is unique in its role as an energy sensor and regulator of metabolic pathways through the activation of AMPK. While other nucleotides such as guanosine monophosphate, cytidine monophosphate, and uridine monophosphate also play roles in RNA synthesis and cellular metabolism, adenosine monophosphate’s involvement in energy homeostasis and signal transduction sets it apart .

Biologische Aktivität

Adenosine 5'-monophosphate (AMP) is a crucial nucleotide that plays significant roles in various biological processes, particularly in cellular energy homeostasis and signal transduction. This article delves into the biological activities of AMP, highlighting its mechanisms of action, clinical implications, and relevant research findings.

Overview of this compound

AMP is a derivative of adenosine triphosphate (ATP) and serves as an important signaling molecule in cellular metabolism. It is involved in the activation of AMP-activated protein kinase (AMPK), a key regulator of energy balance in cells. AMPK activation influences metabolic pathways, including glucose uptake, lipid metabolism, and mitochondrial biogenesis.

- Activation of AMPK : AMP binds to the γ subunit of AMPK, inducing a conformational change that enhances its activity. This activation occurs under conditions of low energy (high AMP/ATP ratio), promoting catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP .

-

Regulation of Metabolism :

- Glucose Metabolism : AMPK activation stimulates glucose uptake in skeletal muscle independently of insulin, which is crucial for maintaining blood glucose levels during metabolic stress .

- Lipid Metabolism : AMP promotes fatty acid oxidation while inhibiting lipogenesis, which helps reduce ectopic fat accumulation .

- Mitochondrial Biogenesis : Activation of AMPK enhances mitochondrial function and biogenesis through the regulation of PGC-1α, a master regulator of mitochondrial genes .

Clinical Implications

AMP's role in regulating energy metabolism has significant therapeutic implications for various diseases:

- Diabetes and Obesity : Dysregulation of AMPK is linked to metabolic disorders such as type 2 diabetes and obesity. AMPK activators are being investigated as potential treatments for these conditions .

- Cancer : AMPK has been implicated in cancer biology, where it may act as a tumor suppressor by regulating cell growth and proliferation pathways .

- Neurological Disorders : Recent studies suggest that AMP may protect against neuronal damage during hypoxic conditions by inducing a hypometabolic state, which lowers oxygen demand and preserves cellular integrity .

Table 1: Summary of Key Studies on AMP

Case Study: Hypoxia-Induced Neuronal Protection

In a study examining the effects of AMP on neuronal cells during hypoxia, researchers found that treatment with AMP significantly reduced mitochondrial membrane potential and calcium signaling in cultured neurons. This led to enhanced survival rates under anoxic conditions compared to untreated controls. The study suggests that AMP's ability to activate AMPK plays a vital role in protecting neurons from hypoxic damage .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.